molecular formula C25H29N3O6S2 B12495100 N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12495100
M. Wt: 531.6 g/mol
InChI Key: YIENFEONJUARSA-UHFFFAOYSA-N
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Description

N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:

    Formation of the Sulfamoyl Group: This step involves the reaction of 2,5-dimethylphenylamine with sulfonyl chloride to form the sulfamoyl intermediate.

    Coupling Reactions: The intermediate is then coupled with 4-aminophenyl to form the core structure of the compound.

    Introduction of the Ethoxyphenyl and Methylsulfonyl Groups: These groups are introduced through further reactions involving specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and glycinamide-based molecules. Examples include:

  • **N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • **N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

The uniqueness of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C25H29N3O6S2

Molecular Weight

531.6 g/mol

IUPAC Name

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C25H29N3O6S2/c1-5-34-24-9-7-6-8-23(24)28(35(4,30)31)17-25(29)26-20-12-14-21(15-13-20)36(32,33)27-22-16-18(2)10-11-19(22)3/h6-16,27H,5,17H2,1-4H3,(H,26,29)

InChI Key

YIENFEONJUARSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)C)S(=O)(=O)C

Origin of Product

United States

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